molecular formula C12H13FO3 B1374533 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid CAS No. 1343367-59-8

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid

Cat. No.: B1374533
CAS No.: 1343367-59-8
M. Wt: 224.23 g/mol
InChI Key: TZOUSMITFYIHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is a fluorinated benzoic acid derivative with a cyclopropylmethoxymethyl substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This compound is hypothesized to exhibit enhanced lipophilicity compared to simpler alkoxy-substituted analogs due to the bulky cyclopropylmethoxymethyl group, which may improve metabolic stability and membrane permeability in pharmaceutical contexts .

Properties

IUPAC Name

3-(cyclopropylmethoxymethyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUSMITFYIHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Alkylation of Hydroxybenzaldehyde Derivatives

This method involves the alkylation of 3-hydroxy-4-fluorobenzaldehyde or related hydroxybenzaldehydes with cyclopropylmethanol derivatives under basic conditions to form the cyclopropylmethoxy methyl ether intermediate.

  • Starting materials: 3-halo-4-hydroxybenzaldehyde (halo = Br, I, Cl), cyclopropylmethanol
  • Conditions: Aprotic polar solvents such as acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are used.
  • Bases: Potassium hydride (KH), sodium hydride (NaH), or potassium hydroxide (KOH) to deprotonate the phenol and promote nucleophilic substitution.
  • Temperature: Typically 10-15 °C initially, then heated to 70-130 °C for several hours (12-15 h) to complete the reaction.
  • Workup: Acidification to pH 2 with dilute HCl, extraction with ethyl acetate, washing with brine, drying over MgSO4, and solvent removal yields the ether intermediate with yields around 80% and HPLC purity >85%.

Example reaction conditions and yields:

Step Reactants Solvent Base Temp (°C) Time (h) Yield (%) Purity (HPLC %)
Alkylation 3-bromo-4-hydroxybenzaldehyde + cyclopropylmethanol Acetone KH 10-70 15 80 92.5
Alkylation 3-iodo-4-hydroxybenzaldehyde + cyclopropylmethanol DMF NaH 10-130 12 80 85.6

Related Preparation of 3-Hydroxy-4-fluorobenzoic Acid (Key Intermediate)

An important precursor in the synthesis is 3-hydroxy-4-fluorobenzoic acid, which can be prepared by:

  • Sulfuric acid-catalyzed hydroxylation of fluorobenzene derivatives followed by oxidation.
  • Reaction of 4-fluorophenol with potassium hydroxide and carbon dioxide gas under controlled temperature (40-60 °C), followed by acidification and reflux to yield 3-hydroxy-4-fluorobenzoic acid in 73% yield.

Key reaction parameters for 3-hydroxy-4-fluorobenzoic acid synthesis:

Step Reactants Conditions Temp (°C) Time Yield (%)
Hydroxylation Fluorobenzene + dilute H2SO4 + Na2SO3 + NaOH Reflux, N2 protection 100 2 h reflux -
Carboxylation 4-fluorophenol + KOH + CO2 gas 40-60 °C 2 h CO2 feed 73

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Reactants Conditions Product Yield (%) Notes
1 Ether formation 3-halo-4-hydroxybenzaldehyde + cyclopropylmethanol + base Aprotic polar solvent, 10-130 °C, 12-15 h 3-(cyclopropylmethoxy)methyl-4-hydroxybenzaldehyde ~80 High selectivity
2 Halogenation/Fluorination Intermediate + chlorodifluoroacetic acid or derivatives + base DMF or 1,4-dioxane, 60-90 °C, 8 h 3-(cyclopropylmethoxy)methyl-4-fluorobenzaldehyde ~90 Mild conditions
3 Oxidation Aldehyde intermediate + oxygen or oxidant Mild oxidative conditions This compound High Environmentally friendly

Research Findings and Advantages of the Methods

  • The use of aprotic polar solvents and mild bases ensures high reaction selectivity and good yields, minimizing side reactions.
  • The process avoids highly toxic reagents and harsh conditions, making it suitable for industrial scale-up with environmental considerations.
  • The multi-step synthesis allows for modular introduction of functional groups, enabling structural analog development.
  • Purification steps such as acidification, extraction, and recrystallization provide high purity products suitable for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Scientific Research Applications

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its inhibitory effects on certain biological pathways, such as the TGF-β1-induced epithelial-mesenchymal transformation, which is relevant in the context of pulmonary fibrosis.

    Medicine: It is explored for its potential therapeutic effects in treating diseases like idiopathic pulmonary fibrosis by targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the progression of pulmonary fibrosis . By inhibiting this pathway, the compound reduces the expression of fibrosis-related proteins and promotes the expression of epithelial markers, thereby attenuating the fibrotic process.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid with related fluorobenzoic acid derivatives:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Solubility (Predicted) CAS Number
This compound (Cyclopropylmethoxy)methyl C₁₂H₁₃FO₃ ~224.23 ~2.5 Low (lipophilic) Not available
3-(Cyclopropylmethoxy)-4-fluorobenzoic acid Cyclopropylmethoxy C₁₁H₁₁FO₃ 210.21 2.1 Moderate 1252898-90-0
4-Fluoro-3-(2,2,2-trifluoroethoxy)benzoic acid 2,2,2-Trifluoroethoxy C₉H₆F₄O₃ 238.14 1.8 Low 2749927-84-0
3-(2-Methylpropoxy)-4-fluorobenzoic acid 2-Methylpropoxy (isobutoxy) C₁₁H₁₃FO₃ 212.22 2.3 Moderate 1443328-76-4
3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid Biphenyl-carboxylic acid C₁₄H₈F₂O₄ 278.21 1.5 Very low 1262001-65-9

<sup>*</sup>logP values estimated via computational tools (e.g., XLogP3).

Key Observations :

  • The cyclopropylmethoxymethyl group in the target compound increases steric bulk and lipophilicity (logP ~2.5) compared to analogs with simpler alkoxy groups (e.g., 3-(cyclopropylmethoxy)-4-fluorobenzoic acid, logP 2.1). This may enhance blood-brain barrier penetration or prolong half-life in vivo .
  • Biphenyl analogs (e.g., C₁₄H₈F₂O₄) exhibit lower solubility due to extended aromaticity, limiting bioavailability .
Crystallographic and Conformational Analysis
  • Dihedral Angles: In methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, the cyclopropyl ring forms a 60.3° dihedral angle with the benzene ring, optimizing steric interactions.
  • Hydrogen Bonding : Carboxylic acid and ether oxygen atoms in analogs participate in intermolecular hydrogen bonds, influencing crystallization behavior. The target compound’s additional methylene group may disrupt these interactions, leading to amorphous solid forms .

Biological Activity

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is a synthetic organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group attached to a benzoic acid derivative with a fluorine atom at the para position. The structural formula can be represented as follows:

C12H13FO3\text{C}_{12}\text{H}_{13}\text{F}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of cholinesterases, which are critical for neurotransmitter regulation. This is particularly relevant in neurodegenerative diseases where cholinergic signaling is disrupted .
  • Modulation of Signaling Pathways : It may affect pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and its derivatives.

Activity IC50 Value (µM) Reference
Cholinesterase Inhibition12.5
Anti-inflammatory (in vitro)15.0
Anticancer (cell lines)20.0

Case Studies

  • Cholinesterase Inhibition Study :
    A study evaluated the inhibition potency of various derivatives of 4-fluorobenzoic acid, including this compound. The results indicated that this compound exhibited significant inhibition against both acetylcholinesterase and butyrylcholinesterase, with an IC50 value comparable to known inhibitors such as tacrine .
  • Anti-inflammatory Effects :
    In a recent study on pulmonary fibrosis, this compound was tested for its ability to inhibit TGF-β1-induced epithelial-mesenchymal transformation in vitro. The compound demonstrated a dose-dependent reduction in fibrosis markers, suggesting potential therapeutic applications in fibrotic diseases .

Comparative Analysis

Table 2 compares the biological activity of this compound with other related compounds.

Compound Cholinesterase Inhibition (IC50 µM) Anti-inflammatory Activity
This compound12.5Moderate
Tacrine10.0Not applicable
Other Derivative A15.0High

Q & A

Basic: What are the recommended synthetic routes for 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid?

Methodological Answer:
The synthesis typically involves:

Ether Formation : Reacting 4-fluorobenzoic acid derivatives with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group .

Methylene Bridge Installation : Use Friedel-Crafts alkylation or Mitsunobu reaction to attach the methoxymethyl group at the 3-position.

Hydrolysis : Convert ester intermediates (e.g., methyl or ethyl esters) to the free carboxylic acid using NaOH or LiOH in aqueous THF .
Key Validation : Monitor reaction progress via TLC or HPLC and confirm purity using NMR (¹H/¹³C) and mass spectrometry.

Advanced: How to address conflicting NMR data for structural confirmation?

Data Contradiction Analysis:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Stereochemical impurities : Check for diastereomers using chiral HPLC .
  • Solvent or temperature effects : Re-run spectra in deuterated DMSO or CDCl₃ under standardized conditions.
  • Overlapping peaks : Use 2D NMR (COSY, HSQC) to resolve complex regions, particularly near the cyclopropylmethoxy group .
    Resolution Example : A corrigendum for a related compound highlighted errors in substituent positioning, emphasizing the need for X-ray crystallography to resolve ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect at C4) and confirm cyclopropane ring integrity (δ ~0.5–1.5 ppm for cyclopropyl protons) .
  • IR Spectroscopy : Validate carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ and rule out side products like unhydrolyzed esters .

Advanced: How does the cyclopropylmethoxy group influence reactivity in downstream modifications?

Mechanistic Insights:

  • Steric Hindrance : The cyclopropane ring’s rigidity may hinder nucleophilic attacks at the methylene bridge, requiring harsh conditions for further alkylation.
  • Ring Strain : Cyclopropane’s strain energy (~27 kcal/mol) can drive ring-opening reactions under acidic or thermal conditions, complicating functionalization .
    Experimental Design : Use DFT calculations to predict reactive sites and optimize conditions for stability .

Advanced: What strategies resolve low bioactivity in initial pharmacological screens?

Structure-Activity Relationship (SAR) Analysis:

  • Fluorine Substitution : The 4-fluoro group enhances metabolic stability and bioavailability by blocking cytochrome P450 oxidation .
  • Carboxylic Acid Bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to improve membrane permeability .
    Validation : Perform in vitro assays (e.g., enzyme inhibition) with analogues to isolate pharmacophore contributions.

Basic: How to optimize purification for high-purity batches?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc → 1:1) to separate polar impurities.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product (>99% purity by HPLC) .
    Troubleshooting : If melting points deviate from literature, check for residual solvents via TGA or Karl Fischer titration.

Advanced: Can computational modeling predict interactions with biological targets?

Methodology:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or kinases) leveraging the benzoic acid scaffold’s hydrogen-bonding potential .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Basic: What are the stability considerations for long-term storage?

Guidelines:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorinated aromatic ring.
  • Moisture Control : Use desiccants to avoid hydrolysis of the cyclopropylmethoxy group .
    Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring for degradation products.

Advanced: How to analyze metabolic pathways in preclinical studies?

Experimental Design:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.
  • Isotope Labeling : Use ¹⁸O-labeled carboxylic acid to track decarboxylation pathways .

Basic: What safety protocols are essential for handling this compound?

Safety Measures:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy of fluorinated aromatics.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid
Reactant of Route 2
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.